Taxuspine C

P-glycoprotein inhibition multidrug resistance reversal vincristine accumulation

Taxuspine C is the definitive non-cytotoxic P-gp functional inhibitor for multidrug resistance research. Unlike paclitaxel—which confounds MDR assays through simultaneous cytotoxicity and P-gp substrate efflux—Taxuspine C lacks the oxetane ring and C-13 N-acylphenylisoserine side chain required for tubulin binding, functioning solely as a P-gp modulator with potency comparable to verapamil. It is the only taxuspine-family compound with published in vivo MDR reversal efficacy (P388/VCR model, T/C 138% at 200 mg/kg i.p.). Critically, closely related taxoids taxinine and taxinine M show zero MDR reversal activity under identical conditions, confirming that minor structural variations produce all-or-nothing functional outcomes. For laboratories studying P-gp substrate binding kinetics, competitive displacement assays, or SAR around the 6/5/5/6 ring scaffold, Taxuspine C provides clean experimental readouts impossible to obtain with cytotoxic taxanes. Its 5-O-benzoylated derivative shows enhanced VCR accumulation, enabling tractable medicinal chemistry optimization. Procure the parent scaffold to build focused P-gp inhibitor libraries.

Molecular Formula C35H42O9
Molecular Weight 606.7 g/mol
Cat. No. B1256044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxuspine C
Synonymstaxuspine C
Molecular FormulaC35H42O9
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1
InChIKeyRDKGWOCOLMOGRF-DFVHPHDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxuspine C: A Non-Paclitaxel Taxane Diterpenoid Sourced from Taxus cuspidata for P-Glycoprotein Inhibition Research


Taxuspine C (CAS 38046-79-6, C₃₅H₄₂O₉) is a non-paclitaxel-type taxane diterpenoid isolated from the Japanese yew (Taxus cuspidata) and other Taxus species [1]. Structurally, it possesses an unusual 6/5/5/6-membered ring system, distinguishing it from the classic 6/8/6 taxane skeleton of paclitaxel. Critically, Taxuspine C lacks the oxetane ring at C-4/C-5 and the N-acylphenylisoserine group at C-13, which are essential for paclitaxel's microtubule-stabilizing activity [2]. Instead, Taxuspine C functions as a potent functional inhibitor of the drug efflux transporter P-glycoprotein (P-gp), a mechanism linked to the reversal of multidrug resistance (MDR) in cancer cells [2][3].

Why Generic Taxane Substitution Fails: Taxuspine C’s Structure-Driven Selectivity for P-gp Inhibition Over Tubulin Binding


Taxuspine C cannot be substituted by generic taxanes or paclitaxel for MDR modulation research because its biological activity is structurally divorced from tubulin binding. Paclitaxel-type taxanes require the oxetane ring and C-13 side chain for microtubule stabilization; Taxuspine C lacks both motifs and shows no cytotoxicity, yet demonstrates P-gp inhibitory potency comparable to the gold-standard small-molecule inhibitor verapamil [1]. Furthermore, even closely related non-paclitaxel taxoids like taxinine and taxinine M, which share a similar core, completely fail to reverse P-gp-mediated drug resistance under identical assay conditions, demonstrating that minor structural variations within the taxane class produce all-or-nothing functional outcomes for MDR reversal [2].

Quantitative Differentiation Evidence for Taxuspine C Versus Paclitaxel, Verapamil, and In-Class Taxoid Analogs


Cellular VCR Accumulation in MDR Cells: Taxuspine C Matches Verapamil Potency While Paclitaxel Shows the Opposite Effect

Taxuspine C increased cellular accumulation of vincristine (VCR) in multidrug-resistant 2780AD ovarian cancer cells as potently as verapamil, the established positive-control P-gp inhibitor. In contrast, paclitaxel decreased VCR accumulation in the same experimental system. This functional divergence was consistently observed across multiple independent studies by the Kobayashi group [1][2][3]. Taxuspine C at 10 µM also completely reversed resistance to colchicine, VCR, and paclitaxel in P-gp-overexpressing KB-C2 cells, whereas the structurally related taxoids taxinine and taxinine M showed no reversal effect whatsoever under identical conditions [2].

P-glycoprotein inhibition multidrug resistance reversal vincristine accumulation

Direct P-gp Binding: Taxuspine C Competes with Azidopine at the Verapamil-Binding Site

Taxuspine C efficiently inhibited [³H]azidopine photolabeling of P-glycoprotein in multidrug-resistant 2780AD cells, indicating direct competitive binding to the P-gp drug-transport site [1]. This mechanism-of-action data confirms that Taxuspine C acts as a bona fide P-gp substrate/inhibitor at the verapamil-binding pocket, rather than through indirect modulation. The non-taxol-type taxoids that enhanced VCR accumulation consistently inhibited azidopine binding, whereas paclitaxel-type compounds did not display this property [2].

P-glycoprotein photolabeling azidopine competition transporter binding site

In Vivo MDR Reversal: Taxuspine C Enhances VCR Efficacy in P388/VCR-Bearing Mice (T/C 138%)

Taxuspine C demonstrated in vivo pharmacological activity by enhancing the chemotherapeutic effect of vincristine in P388/VCR-bearing mice. When Taxuspine C was administered intraperitoneally at 200 mg/kg daily together with 0.2 mg/kg VCR for 5 days, a treated/control (T/C) value of 138% was achieved, indicating significant tumor growth suppression beyond VCR monotherapy [1]. This in vivo efficacy was accompanied by the observation that Taxuspine C exhibited no cytotoxicity in vitro and no toxicity in mice in vivo, a critical safety differentiation from cytotoxic MDR modulators [2].

in vivo MDR reversal P388 leukemia model vincristine chemosensitization

Absence of Cytotoxicity and Microtubule Activity: A Critical Safety Differentiation from Paclitaxel-Type Taxanes

Among the 11 taxoids (1–11) isolated and tested by Kobayashi et al., Taxuspine C (compound 3) showed no or weak cytotoxicity, whereas only compounds 2 and 6 appreciably reduced CaCl₂-induced microtubule depolymerization [1]. Notably, taxuspine E (compound 5), which retains the oxetane ring but lacks the C-13 side chain, exhibited potent cytotoxicity against KB cells, underscoring that Taxuspine C's lack of cytotoxicity is structurally determined by the absence of both oxetane ring and C-13 side chain [2]. Taxol itself shows no VCR accumulation enhancement [1]. This profile means Taxuspine C can function as a pure MDR reversal agent without the confounding variable of intrinsic cytotoxicity that complicates data interpretation when using cytotoxic MDR modulators.

non-cytotoxic MDR modulator microtubule depolymerization therapeutic index

Unique 6/5/5/6 Ring System Scaffold: Structural Differentiation from Classic 6/8/6 Taxanes and Other Taxuspines

Taxuspine C possesses an unusual 6/5/5/6-membered ring system, which is structurally distinct from the canonical 6/8/6 taxane skeleton found in paclitaxel and the majority of taxoids. Within the taxuspine series, Taxuspine A features a 5/7/6 system, Taxuspine B a 6/10/6 system, while Taxuspine C and H uniquely share the 6/5/5/6 architecture [1]. This ring system is correlated with P-gp inhibitory activity, as structurally distinct taxoids (taxuspines B, C, and J) all increased VCR accumulation despite differing skeletons, while taxol (6/8/6) consistently decreased it [2]. The 6/5/5/6 scaffold thus serves as a structural marker for non-cytotoxic, P-gp-modulating taxoids.

taxane diterpenoid skeleton 6/5/5/6 ring system structure-activity relationship

Recommended Procurement and Application Scenarios for Taxuspine C Based on Quantitative Differentiation Evidence


P-gp Chemical Probe for Competitive Binding and MDR Mechanistic Studies

Taxuspine C is the taxane-of-choice for laboratories studying P-glycoprotein substrate binding kinetics and MDR reversal mechanisms, where the compound's direct competition with [³H]azidopine at the verapamil-binding site [1] and its non-cytotoxic profile enable clean experimental readouts. Unlike paclitaxel, which confounds MDR assays through simultaneous cytotoxicity and P-gp substrate efflux, Taxuspine C functions solely as a P-gp modulator, making it appropriate for competitive binding displacement assays and P-gp ATPase activity measurements.

In Vivo MDR Reversal Preclinical Proof-of-Concept with Vincristine Combination Therapy

For research teams requiring an in vivo-validated, non-cytotoxic MDR reversal agent, Taxuspine C is the only taxuspine-family compound with published in vivo efficacy data in a P388/VCR-bearing mouse model (T/C 138% at 200 mg/kg i.p. with VCR) [1]. Its lack of in vivo toxicity to mice supports its use as a lead scaffold for medicinal chemistry optimization of next-generation MDR reversal candidates, particularly where verapamil's cardiovascular effects preclude its use as a positive control.

Taxane Structure-Activity Relationship (SAR) Studies: Isolating P-gp Activity from Tubulin Activity

Taxuspine C serves as a critical comparator compound in taxane SAR libraries, because its unique 6/5/5/6 ring system [1] and absence of oxetane ring and N-acylphenylisoserine group allow researchers to dissociate P-gp modulatory pharmacophores from tubulin-binding pharmacophores. When benchmarked against taxinine and taxinine M (which show no MDR reversal ), Taxuspine C enables identification of the minimal structural features required for P-gp inhibition within the taxane chemotype.

Synthetic Chemistry: Scaffold for 5-O-Benzoylated Derivative Optimization

For medicinal chemistry programs focused on P-gp inhibitor development, Taxuspine C provides a validated starting scaffold for derivatization. The 5-O-benzoylated taxuspine C derivative has been shown to further enhance VCR accumulation in MDR ovarian cancer cells beyond the parent compound [1], indicating a tractable SAR path. Procurement of the parent compound enables in-house synthesis and screening of focused derivative libraries targeting improved P-gp inhibitory potency and pharmacokinetic properties.

Quote Request

Request a Quote for Taxuspine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.